Methyl chloro[(2-nitrophenyl)hydrazono]acetate
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Description
Scientific Research Applications
Synthesis and Reactions
- A study outlined the synthesis of various derivatives using a base molecule similar in structure to Methyl chloro[(2-nitrophenyl)hydrazono]acetate, resulting in compounds with antihypertensive α-blocking activity and low toxicity (B. F. Abdel-Wahab et al., 2008).
Chemosensors
- Intramolecular charge transfer (ICT) chromophores based on a similar structural framework were synthesized and demonstrated reversible “on–off” sensing capabilities for Co2+, highlighting potential applications in biologically and environmentally significant detection (A. Subhasri & C. Anbuselvan, 2014).
Nonlinear Optical Properties
- The third-order nonlinear optical properties of compounds structurally related to Methyl chloro[(2-nitrophenyl)hydrazono]acetate were investigated, suggesting potential applications in optical devices such as limiters and switches due to their promising optical power limiting behavior (K. Naseema et al., 2010).
Antimicrobial Activity
- Novel methyl 4-phenylpicolinoimidate derivatives of hydrazone, sharing a similar moiety, showed significant antimicrobial activity, including against tuberculostatic targets, providing a basis for further optimization in the search for antimicrobial drugs (K. Gobis et al., 2022).
Organic Nonlinear Optical Crystals
- Organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole, with a structural resemblance, exhibited large macroscopic nonlinearity, indicating their suitability for applications requiring high nonlinear optical response (O. Kwon et al., 2008).
properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c1-17-9(14)8(10)12-11-6-4-2-3-5-7(6)13(15)16/h2-5,11H,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNTWYIQEDRPRS-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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